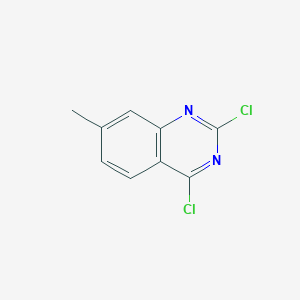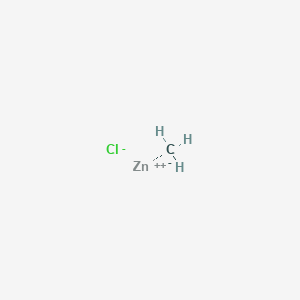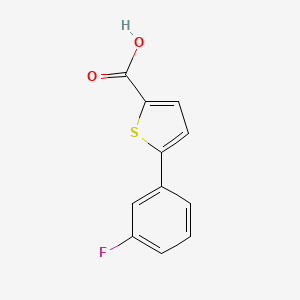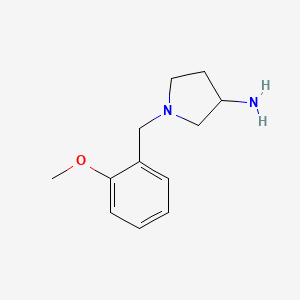
Ac-Leu-Glu-Val-Asp-AFC
Vue d'ensemble
Description
Ac-Leu-Glu-Val-Asp-AFC (also known as Ac-LEVD-AFC) is a fluorogenic substrate for Caspase 4, a cysteine protease with a role in inflammation and innate immunity . Upon enzymatic cleavage by caspase-4, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-4 activity .
Molecular Structure Analysis
The molecular formula of Ac-Leu-Glu-Val-Asp-AFC is C32H40F3N5O11 . The structure includes a fluorogenic part, the AFC, which displays excitation/emission maxima of 400/505 nm, respectively .Chemical Reactions Analysis
The primary chemical reaction involving Ac-Leu-Glu-Val-Asp-AFC is its enzymatic cleavage by caspase-4. This cleavage releases 7-amino-4-trifluoromethylcoumarin (AFC), whose fluorescence can be used to quantify caspase-4 activity .Physical And Chemical Properties Analysis
Ac-Leu-Glu-Val-Asp-AFC is a solid substance . It has a molecular weight of 727.68 . The compound displays excitation/emission maxima of 400/505 nm, respectively .Applications De Recherche Scientifique
Caspase-4 Activity Quantification
Ac-Leu-Glu-Val-Asp-AFC serves as a fluorogenic substrate specifically for caspase-4, an enzyme with a critical role in inflammation and innate immunity. When caspase-4 cleaves this substrate, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which emits fluorescence that can be quantified. This property allows researchers to measure caspase-4 activity in various biological samples, providing insights into the enzyme’s function in disease processes .
Inflammation Research
Due to its specificity for caspase-4, Ac-Leu-Glu-Val-Asp-AFC is used extensively in inflammation research. Caspase-4 is implicated in the inflammatory response, and by using this substrate, scientists can study the regulation and modulation of caspase-4 in various inflammatory conditions .
Innate Immunity Studies
Caspase-4 is also involved in the body’s innate immune response. Researchers utilize Ac-Leu-Glu-Val-Asp-AFC to investigate how caspase-4 contributes to the defense against pathogens at the molecular level .
Apoptosis and Cell Death Research
While caspase-4’s role is less defined in apoptosis compared to other caspases, Ac-Leu-Glu-Val-Asp-AFC can still be used to explore its potential involvement in programmed cell death pathways .
Drug Discovery and Development
In the pharmaceutical industry, Ac-Leu-Glu-Val-Asp-AFC is employed in the screening of compounds that may inhibit or modulate caspase-4 activity, which could lead to new therapeutic agents for diseases where inflammation plays a key role .
Biochemical Assay Development
This compound is integral to developing biochemical assays that aim to detect and measure caspase activity as part of broader research studies or diagnostic tests .
Neurodegenerative Disease Research
Given the emerging links between inflammation and neurodegeneration, Ac-Leu-Glu-Val-Asp-AFC may be used in studying diseases like Alzheimer’s and Parkinson’s, where caspase activity could contribute to disease progression .
Cancer Research
Caspases are known to be involved in cancer development and progression. Ac-Leu-Glu-Val-Asp-AFC can help elucidate the role of caspase-4 in cancer cell survival, proliferation, and death .
Mécanisme D'action
Target of Action
The primary target of Ac-Leu-Glu-Val-Asp-AFC is Caspase 4 , a cysteine protease . Caspase 4 plays a significant role in inflammation and innate immunity .
Mode of Action
Ac-Leu-Glu-Val-Asp-AFC is a fluorogenic substrate for Caspase 4 . Like all caspases, it cleaves at the Asp residue and prefers the sequence Leu-Glu-Val-Asp . The compound’s interaction with its target results in the release of 7-amino-4-trifluoromethylcoumarin (AFC), which can be used to quantify Caspase 4 activity .
Biochemical Pathways
The biochemical pathway primarily affected by Ac-Leu-Glu-Val-Asp-AFC is the inflammatory response and innate immunity
Pharmacokinetics
It is known that the compound requires temperature control for storage and delivery , which may impact its bioavailability.
Result of Action
The result of Ac-Leu-Glu-Val-Asp-AFC’s action is the release of AFC, whose fluorescence can be used to quantify Caspase 4 activity . This provides a measure of the inflammatory response and innate immunity in the system where the compound is applied .
Action Environment
The action, efficacy, and stability of Ac-Leu-Glu-Val-Asp-AFC can be influenced by environmental factors such as temperature . Proper storage and handling conditions are necessary to maintain the compound’s effectiveness.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40F3N5O11/c1-14(2)10-21(36-16(5)41)30(49)38-20(8-9-24(42)43)28(47)40-27(15(3)4)31(50)39-22(13-25(44)45)29(48)37-17-6-7-18-19(32(33,34)35)12-26(46)51-23(18)11-17/h6-7,11-12,14-15,20-22,27H,8-10,13H2,1-5H3,(H,36,41)(H,37,48)(H,38,49)(H,39,50)(H,40,47)(H,42,43)(H,44,45)/t20-,21-,22-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZKXHXYOHAAN-LFYAFONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40F3N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Leu-Glu-Val-Asp-AFC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)


![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)